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Introduction
Convicine and vicine are pyrimidine glucosides found in certain legumes, most notably faba

beans (Vicia faba). These compounds are of significant interest in food science, toxicology, and

drug development due to their association with favism, a hemolytic anemia that can occur in

individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. Accurate

quantification of convicine and vicine is crucial for the development of low-vicine cultivars, for

ensuring food safety, and for research into their physiological effects. While chromatographic

methods like HPLC and LC-MS have become common for their determination due to high

sensitivity and selectivity, spectrophotometry remains a viable, accessible, and cost-effective

method, particularly for screening and for analysis of samples with higher concentrations.[1]

This document provides detailed application notes and protocols for the spectrophotometric

determination of convicine and vicine.

Principle
The spectrophotometric determination of convicine and vicine is based on their intrinsic

ultraviolet (UV) absorbance.[2] Both molecules contain a pyrimidine ring system that absorbs

UV light at specific wavelengths. By measuring the absorbance of an extracted sample at the

respective absorption maxima of convicine and vicine, their concentrations can be determined

using the Beer-Lambert law, provided that the molar absorptivity (extinction coefficient) of each
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compound is known. It is important to note that the UV spectra of convicine and vicine can

overlap, which may necessitate purification steps or the use of calculations to resolve the

mixture, especially when high accuracy is required. The pH of the solution can also influence

the absorption maxima.[2]

Quantitative Data
The following table summarizes the key quantitative parameters for the spectrophotometric

determination of convicine and vicine.

Parameter Convicine Vicine Reference

Molecular Weight 305.24 g/mol 304.26 g/mol [1]

Molar Extinction

Coefficient (ε)
14,450 L·mol⁻¹·cm⁻¹ 16,400 L·mol⁻¹·cm⁻¹ [1]

Absorption Maxima

(λmax)

271 nm (at pH 1 and

6.8), 273 nm (at pH

13)

274 nm (at pH 1), 275

nm (at pH 6.8), 269

nm (at pH 13)

[2]

Note: The selection of the wavelength for measurement should be based on the pH of the final

sample solution.

Experimental Protocols
Sample Preparation (from Faba Beans)
This protocol describes the extraction of convicine and vicine from faba bean flour.

Materials:

Faba bean seeds

Grinder or mill

Analytical balance

Centrifuge tubes (50 mL)
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Centrifuge

Volumetric flasks

Syringe filters (0.45 µm)

Extraction Solvent: 7% Perchloric Acid or 80% Ethanol in water

Procedure:

Milling: Mill the faba bean seeds into a fine, homogeneous powder.

Weighing: Accurately weigh approximately 0.5 g of the faba bean powder into a 50 mL

centrifuge tube.

Extraction:

Perchloric Acid Method: Add 10 mL of 7% perchloric acid to the centrifuge tube.[3]

Ethanol Method: Add 10 mL of 80% ethanol to the centrifuge tube.[4]

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

Incubation/Shaking: Place the tube on a shaker or rotator and extract for 1-2 hours at room

temperature.

Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid material.

Supernatant Collection: Carefully decant the supernatant into a clean tube.

Re-extraction (Optional but Recommended): To maximize recovery, the pellet can be re-

extracted with an additional 10 mL of the same solvent, and the supernatants can be pooled.

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining

particulate matter.

Dilution: Depending on the expected concentration, the filtered extract may need to be

diluted with the extraction solvent to bring the absorbance within the linear range of the
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spectrophotometer (typically 0.1 - 1.0 AU).

Spectrophotometric Measurement
Materials:

UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)

Prepared sample extract

Blank solution (the extraction solvent used for sample preparation)

Procedure:

Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30

minutes.

Wavelength Selection: Set the spectrophotometer to measure absorbance at the desired

wavelength. For simultaneous determination, a full spectrum scan from 200 to 400 nm is

recommended to identify the absorbance maxima in the prepared sample. For single-

wavelength measurements, use the appropriate λmax based on the pH of your extract (see

table above). A common wavelength for the combined estimation is around 273-275 nm.[2]

[3]

Blanking: Fill a quartz cuvette with the blank solution (e.g., 7% perchloric acid or 80%

ethanol) and place it in the spectrophotometer. Zero the absorbance.

Sample Measurement: Rinse the cuvette with the sample extract, then fill it with the extract

and place it in the spectrophotometer. Record the absorbance reading.

Replicates: It is recommended to perform at least three independent measurements for each

sample and calculate the average absorbance.

Calculation of Concentration
The concentration of vicine and convicine can be calculated using the Beer-Lambert law:
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A = εbc

Where:

A is the absorbance

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration (mol/L)

Calculation Steps:

Calculate Molar Concentration (c):

c = A / (ε * b)

Convert to g/L:

Concentration (g/L) = c (mol/L) * Molecular Weight ( g/mol )

Account for Dilution:

Concentration in original extract (g/L) = Concentration (g/L) * Dilution Factor

Express as a Percentage of the Original Sample:

% Concentration = (Concentration in original extract (g/L) * Volume of extract (L)) / (Weight

of sample (g)) * 100

Note: For a mixture of vicine and convicine, the absorbance at a single wavelength will be the

sum of the absorbances of both compounds. For more accurate quantification of individual

components in a mixture, methods such as simultaneous equations (measuring at two different

wavelengths) or derivative spectrophotometry may be necessary, or preferably,

chromatographic separation prior to spectrophotometric detection.
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Experimental Workflow
Workflow for Spectrophotometric Determination of Convicine and Vicine

Sample Milling
(Faba Bean Seeds)

Weighing
(0.5 g of powder)

Extraction
(7% Perchloric Acid or 80% Ethanol)

Vortexing & Incubation

Centrifugation
(4000 x g, 15 min)

Supernatant Collection

Filtration
(0.45 µm filter)

Dilution
(if necessary)

Spectrophotometric Measurement
(UV-Vis at λmax)

Data Analysis
(Beer-Lambert Law)
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Caption: Experimental workflow for convicine and vicine determination.

Logical Relationship of Key Parameters

Relationship of Parameters in Spectrophotometric Analysis

Absorbance (A)

Concentration (c)

Beer-Lambert Law
A = εbc

Molar Absorptivity (ε) Path Length (b)

Click to download full resolution via product page

Caption: Beer-Lambert Law parameter relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b104258#spectrophotometric-determination-of-
convicine-and-vicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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